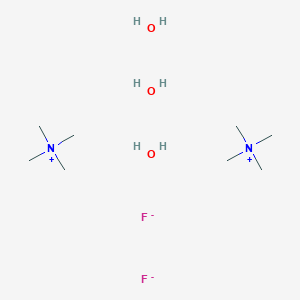
Tetramethylammonium fluoride sesquihydrate
Description
Tetramethylammonium fluoride sesquihydrate is a quaternary ammonium salt with the chemical formula (CH₃)₄NF·1.5H₂O. This compound is known for its hygroscopic nature and is often used as a source of “naked fluoride” ions, which are fluoride ions not complexed with a metal atom . The compound appears as a white solid and is highly soluble in water.
Properties
IUPAC Name |
tetramethylazanium;difluoride;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H12N.2FH.3H2O/c2*1-5(2,3)4;;;;;/h2*1-4H3;2*1H;3*1H2/q2*+1;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYBRESFPASKDZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.O.O.O.[F-].[F-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H30F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium fluoride sesquihydrate can be synthesized through several methods. One common approach involves the neutralization of tetramethylammonium hydroxide with hydrofluoric acid. Another method is the salt metathesis reaction between tetramethylammonium chloride and an inorganic fluoride source such as potassium fluoride or cesium fluoride .
Industrial Production Methods: In industrial settings, the preparation of tetramethylammonium fluoride often involves the reaction of tetramethylammonium chloride with potassium fluoride in an alcohol solvent. The process includes the removal of insoluble potassium salts and the subsequent removal of the solvent to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium fluoride sesquihydrate primarily undergoes nucleophilic substitution reactions. It is a potent nucleophile due to the presence of the fluoride ion.
Common Reagents and Conditions:
Nucleophilic Substitution (SNAr): This reaction involves the substitution of an electron-deficient aromatic halide or nitroarene with the fluoride ion. Common reagents include aryl halides (e.g., chlorides, bromides) and nitroarenes.
Base-Catalyzed Reactions: The fluoride ion acts as a strong base in various organic transformations, including deprotonation and elimination reactions.
Major Products: The major products of these reactions are typically fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Tetramethylammonium fluoride sesquihydrate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which tetramethylammonium fluoride sesquihydrate exerts its effects is through the release of fluoride ions. These ions act as strong nucleophiles and bases, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in nucleophilic aromatic substitution, the fluoride ion attacks the electron-deficient carbon atom of the aromatic ring, leading to the displacement of the leaving group .
Comparison with Similar Compounds
Tetramethylphosphonium fluoride: Similar to tetramethylammonium fluoride, this compound also provides “naked fluoride” ions and is used in similar nucleophilic substitution reactions.
Tetrabutylammonium fluoride: This compound is another source of fluoride ions and is often used in organic synthesis for similar applications.
Uniqueness: Tetramethylammonium fluoride sesquihydrate is unique due to its high solubility in water and its ability to provide fluoride ions without the need for complexation with metal atoms. This makes it particularly useful in reactions where a “naked fluoride” ion is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


